molecular formula C11H15BrClN B1602594 (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride CAS No. 915402-09-4

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride

Cat. No. B1602594
CAS RN: 915402-09-4
M. Wt: 276.6 g/mol
InChI Key: NFESFSWWFWELGV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride, also known as Cbz-Phe-Bromo, is a synthetic cyclic amine compound that has been used in scientific research for various purposes. This compound is a derivative of phenethylamine, an aromatic amine that is found in many plants and animals. Cbz-Phe-Bromo has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

Cyclometalation and Luminescence : Cyclometalated Pd(II) and Ir(III) complexes involving bromophenylpyridine show significant luminescent properties. These complexes, through their structural and luminescent characteristics, offer potential applications in light-emitting devices and as catalysts in organic synthesis, showcasing the versatility of brominated compounds in material science and catalysis (Chen Xu et al., 2014).

Synthesis of Isoindole Derivatives : The reaction between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium leading to isoindole derivatives highlights the role of brominated intermediates in synthesizing heterocyclic compounds. This process underscores the importance of brominated starting materials in pharmaceutical and agrochemical research for producing biologically active molecules (K. Kobayashi et al., 2013).

Morpholine Derivatives Synthesis : The transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine demonstrates the utility of bromine-induced ring closure reactions. These derivatives have potential applications in organic synthesis, indicating the role of brominated reagents in constructing complex nitrogen-containing cycles (M. D’hooghe et al., 2006).

Environmental and Biological Applications

Degradation of UV Filters : The study on the degradation products of Benzophenone-3 in chlorinated seawater swimming pools reveals the environmental impact of brominated disinfection byproducts. This research contributes to understanding the fate of organic pollutants in marine environments, emphasizing the need for studies on brominated compounds' environmental transformations and toxicity (Tarek Manasfi et al., 2015).

properties

IUPAC Name

[1-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFESFSWWFWELGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592230
Record name 1-[1-(3-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride

CAS RN

915402-09-4
Record name 1-[1-(3-Bromophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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